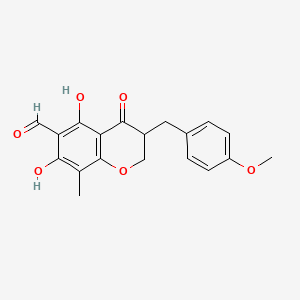

6-Formyl-isoophiopogonanone B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H18O6 |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-2,3-dihydrochromene-6-carbaldehyde |

InChI |

InChI=1S/C19H18O6/c1-10-16(21)14(8-20)18(23)15-17(22)12(9-25-19(10)15)7-11-3-5-13(24-2)6-4-11/h3-6,8,12,21,23H,7,9H2,1-2H3 |

InChI Key |

UCWGBMJSELERSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C2=C1OCC(C2=O)CC3=CC=C(C=C3)OC)O)C=O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Isolation of 6-Formyl-isoophiopogonanone B from Ophiopogon japonicus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of 6-Formyl-isoophiopogonanone B, a homoisoflavonoid from the fibrous roots of Ophiopogon japonicus. The methodologies outlined are based on established and published research, offering a framework for obtaining this compound for further investigation. Additionally, this guide explores the potential biological activity of related homoisoflavonoids, providing context for future research into the therapeutic applications of this compound.

Data Presentation

Table 1: Isolation and Purification Summary of this compound

| Parameter | Value | Reference |

| Starting Material | Dried fibrous roots of Ophiopogon japonicus | [1][2] |

| Extraction Solvent | 70% Ethanol (B145695) | [1][2] |

| Initial Fractionation | Ethyl Acetate (B1210297) Fraction | [1][2] |

| Pre-separation Method | Silica (B1680970) Gel Column Chromatography (SGCC) | [1][2] |

| Final Purification Method | Recycling High-Speed Counter-Current Chromatography (rHSCCC) | [1][2] |

| Final Yield | 26 mg | [2] |

| Purity | 96.70% | [2] |

Note: The yield is based on the amount obtained from a specific experiment and may vary.

Table 2: Spectroscopic Data for Structural Elucidation of this compound

While the primary literature confirms the structural identification of this compound using High-Resolution Quadrupole-Time-of-Flight Mass Spectrometry (HR-QTOF-MS), ¹H-NMR, and ¹³C-NMR, the specific spectral data has not been made publicly available in the cited publications. Researchers who successfully isolate the compound should perform these analyses to confirm its identity. Typical chemical shift ranges for related homoisoflavonoids are provided for reference.

| Spectroscopic Technique | Expected Observations for Homoisoflavonoids |

| ¹H-NMR | Signals corresponding to aromatic protons, methoxy (B1213986) groups, methylene (B1212753) protons, and a characteristic aldehyde proton signal (typically downfield, around 9-10 ppm). |

| ¹³C-NMR | Resonances for aromatic carbons, carbonyl carbons, methoxy carbons, and an aldehyde carbon. |

| HR-QTOF-MS | A precise mass-to-charge ratio (m/z) corresponding to the molecular formula of this compound (C₂₀H₁₈O₇), allowing for confirmation of its elemental composition. |

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the isolation and purification of this compound from Ophiopogon japonicus.

Preparation of Crude Extract and Fractionation

-

Extraction: The dried and powdered fibrous roots of Ophiopogon japonicus are extracted with 70% ethanol using a suitable method such as maceration or reflux.

-

Solvent Partitioning: The resulting 70% ethanol extract is concentrated under reduced pressure to obtain a crude residue. This residue is then suspended in water and sequentially partitioned with solvents of increasing polarity, typically petroleum ether followed by ethyl acetate. The ethyl acetate fraction, which is enriched with homoisoflavonoids, is collected and concentrated.

Pre-separation by Silica Gel Column Chromatography (SGCC)

-

Column Preparation: A silica gel column is packed using a slurry of silica gel in petroleum ether.

-

Sample Loading: The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Gradient Elution: The column is eluted with a gradient of petroleum ether and ethyl acetate. A typical gradient starts with a high concentration of petroleum ether and gradually increases the proportion of ethyl acetate (e.g., from 50:1 to 2:1, v/v).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired homoisoflavonoid analogues. Fractions with similar TLC profiles are combined.

Final Purification by Recycling High-Speed Counter-Current Chromatography (rHSCCC)

-

Solvent System Selection: A suitable two-phase solvent system is selected. For the separation of this compound and its analogues, a system of n-hexane–ethyl acetate–methanol–acetonitrile (B52724)–water has been successfully used. A specific ratio for isolating this compound is n-hexane–ethyl acetate–methanol–acetonitrile–water (3:2:3.5:1:0.5, v/v/v/v/v).

-

Equilibration: The rHSCCC instrument is filled with the stationary phase (the upper phase of the solvent system), and the mobile phase (the lower phase) is then pumped through the column at a specific flow rate until hydrodynamic equilibrium is established.

-

Sample Injection: The pre-separated fraction from SGCC containing this compound is dissolved in a small volume of the solvent system and injected into the rHSCCC.

-

Elution and Recycling: The mobile phase is pumped through the column, and the elution is monitored by a UV detector. The recycling mode is employed to improve the separation of closely eluting compounds.

-

Fraction Collection and Analysis: Fractions corresponding to the target peaks are collected. The purity of the isolated this compound is then determined by High-Performance Liquid Chromatography (HPLC).

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 5 µm, 250 mm × 4.6 mm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35, v/v).

-

Flow Rate: 1 mL/min.

-

Detection Wavelength: 285 nm.

-

Column Temperature: 30 °C.

-

-

Analysis: The purified this compound is dissolved in a suitable solvent (e.g., methanol) and injected into the HPLC system. The purity is calculated based on the peak area of the chromatogram.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and analysis of this compound.

Potential Signaling Pathway

While the specific signaling pathway for this compound has not been elucidated, research on other homoisoflavonoids isolated from Ophiopogon japonicus has demonstrated anti-inflammatory effects through the inhibition of the MAPK signaling pathway.[3] The following diagram illustrates a plausible mechanism of action.

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

Concluding Remarks

This technical guide provides a detailed framework for the isolation of this compound from Ophiopogon japonicus. The protocols described are based on established scientific literature and are intended to be a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully understand its therapeutic potential. The proposed involvement in the MAPK signaling pathway, based on the activity of related compounds, offers a promising starting point for such studies.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. The Regulatory Roles of Mitogen-Activated Protein Kinase (MAPK) Pathways in Health and Diabetes: Lessons Learned from the Pancreatic β-Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Path to a Unique Homoisoflavonoid: A Technical Guide to the Biosynthesis of 6-Formyl-isoophiopogonanone B

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Formyl-isoophiopogonanone B, a bioactive homoisoflavonoid isolated from the medicinal plant Ophiopogon japonicus, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding and a proposed biosynthetic pathway for this compound. While the complete enzymatic cascade has yet to be fully elucidated, this document synthesizes existing knowledge on flavonoid and homoisoflavonoid biosynthesis to present a plausible route, highlighting key enzymatic steps and potential areas for future research. This guide includes a proposed biosynthetic pathway, detailed descriptions of hypothesized enzymatic reactions, and a framework for the experimental validation of this pathway.

Introduction

Homoisoflavonoids are a class of plant secondary metabolites characterized by a C16 skeleton, structurally distinct from the more common C15 flavonoids. This compound is a notable member of this class, distinguished by a formyl group at the C-6 position of the A-ring. It is one of several bioactive homoisoflavonoids found in the tubers of Ophiopogon japonicus, a plant with a long history of use in traditional medicine.[1][2] The unique structural features of this compound suggest a complex biosynthetic pathway involving several key enzymatic modifications of the basic flavonoid scaffold. This guide aims to provide a detailed technical overview of the proposed biosynthetic pathway, offering a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, a well-established route for the synthesis of various phenolic compounds in plants. The proposed pathway can be divided into three main stages:

-

Formation of the Chalcone (B49325) Precursor: This stage follows the canonical flavonoid biosynthetic pathway.

-

Formation of the Homoisoflavonoid Skeleton: This key stage involves the introduction of an additional carbon atom and a subsequent rearrangement and cyclization to form the characteristic homoisoflavonoid core.

-

Tailoring Modifications: This final stage involves specific modifications to the homoisoflavonoid backbone, including the crucial C-6 formylation, to yield this compound.

A diagrammatic representation of the proposed overall biosynthetic pathway is presented below.

Stage 1: Formation of the Chalcone Precursor

The biosynthesis initiates with L-phenylalanine, which is converted to 4-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA thioester, 4-coumaroyl-CoA.

The subsequent condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA is catalyzed by Chalcone synthase (CHS) , a type III polyketide synthase, to yield naringenin chalcone. This chalcone is then stereospecifically cyclized by Chalcone isomerase (CHI) to form the flavanone, naringenin. Transcriptomic analyses of Ophiopogon japonicus have revealed the expression of genes encoding PAL, CHS, and CHI, supporting the presence of this initial pathway.

Stage 2: Formation of the Homoisoflavonoid Skeleton (Hypothetical)

This stage represents the key divergence from the general flavonoid pathway and is the least understood part of the biosynthesis. Based on studies of other homoisoflavonoids, a plausible mechanism involves the following steps:

-

O-methylation of the Chalcone: It is hypothesized that naringenin chalcone undergoes methylation at the 2'-hydroxyl group to form a 2'-methoxychalcone intermediate. This reaction would be catalyzed by an O-methyltransferase (OMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor. The methyl group from SAM is proposed to be the source of the additional carbon atom (C9) in the homoisoflavonoid skeleton.

-

Rearrangement and Cyclization: The 2'-methoxychalcone is then thought to undergo a complex enzymatic rearrangement and cyclization to form the characteristic 3-benzyl-chroman-4-one core structure of homoisoflavonoids. The precise mechanism and the enzyme(s) responsible for this transformation are currently unknown. This step likely involves the migration of the B-ring and the incorporation of the methyl group into the newly formed heterocyclic C-ring. This would lead to a hypothetical intermediate, here termed "isoophiopogonanone B".

Stage 3: Tailoring Modifications (Hypothetical)

The final step in the biosynthesis of this compound is the introduction of a formyl group at the C-6 position of the A-ring.

-

C-6 Formylation: This reaction is proposed to be catalyzed by a formyltransferase . In plant biochemistry, formylation reactions often utilize 10-formyltetrahydrofolate (10-CHO-THF) as the formyl group donor. The enzyme would catalyze an electrophilic aromatic substitution reaction on the electron-rich A-ring of the homoisoflavonoid intermediate. The specific formyltransferase involved in homoisoflavonoid biosynthesis in Ophiopogon japonicus has not yet been identified.

Key Enzymes and Their Proposed Functions

The following table summarizes the key enzymes, both known and hypothesized, involved in the biosynthetic pathway of this compound.

| Enzyme | Abbreviation | Proposed Function | Substrate(s) | Product(s) | Cofactor(s) |

| Phenylalanine ammonia-lyase | PAL | Deamination | L-Phenylalanine | Cinnamic acid | - |

| Cinnamate-4-hydroxylase | C4H | Hydroxylation | Cinnamic acid | p-Coumaric acid | NADPH, O₂ |

| 4-Coumarate:CoA ligase | 4CL | CoA ligation | p-Coumaric acid | 4-Coumaroyl-CoA | ATP, CoA |

| Chalcone synthase | CHS | Polyketide synthesis | 4-Coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone | - |

| Chalcone isomerase | CHI | Isomerization/Cyclization | Naringenin Chalcone | Naringenin | - |

| O-methyltransferase (Hypothetical) | OMT | O-methylation | Naringenin Chalcone | 2'-Methoxy-Naringenin Chalcone | SAM |

| Unknown Enzyme(s) (Hypothetical) | - | Rearrangement & Cyclization | 2'-Methoxy-Naringenin Chalcone | Isoophiopogonanone B | - |

| Formyltransferase (Hypothetical) | - | C-formylation | Isoophiopogonanone B | This compound | 10-CHO-THF |

Entries in bold represent hypothesized steps requiring experimental validation.

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway requires a multi-faceted approach combining molecular biology, biochemistry, and analytical chemistry. The following outlines key experimental protocols.

Identification of Candidate Genes

-

Transcriptome Analysis: Perform deep sequencing of the Ophiopogon japonicus tuber transcriptome to identify candidate genes encoding OMTs and formyltransferases that are co-expressed with known flavonoid biosynthesis genes (PAL, CHS, CHI).

-

Homology-based Gene Cloning: Design degenerate primers based on conserved motifs of known plant OMTs and formyltransferases to amplify and clone candidate genes from O. japonicus cDNA.

In Vitro Enzyme Assays

-

Heterologous Expression and Purification: Clone candidate OMT and formyltransferase genes into an expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast) and express the recombinant proteins. Purify the enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Activity Assays:

-

OMT Assay: Incubate the purified recombinant OMT with the hypothesized substrate (naringenin chalcone) and the methyl donor (¹⁴C-labeled or unlabeled SAM). Analyze the reaction products by HPLC and LC-MS to detect the formation of 2'-methoxy-naringenin chalcone.

-

Formyltransferase Assay: Incubate the purified recombinant formyltransferase with the hypothesized homoisoflavonoid intermediate and 10-formyltetrahydrofolate. Analyze the products by HPLC and LC-MS to identify this compound.

-

A generalized workflow for enzyme characterization is depicted below.

In Vivo Functional Characterization

-

Transient Expression in Nicotiana benthamiana: Co-infiltrate Agrobacterium tumefaciens strains carrying expression constructs for the candidate genes (OMT and formyltransferase) along with the upstream pathway genes (PAL, C4H, 4CL, CHS, CHI) into N. benthamiana leaves. Analyze the metabolites from the infiltrated leaf patches by LC-MS to detect the production of this compound.

-

Stable Transformation of a Model Plant: Introduce the candidate genes into a model plant that does not naturally produce homoisoflavonoids (e.g., Arabidopsis thaliana) and analyze the metabolic profile of the transgenic plants.

Quantitative Data

Currently, there is no published quantitative data (e.g., enzyme kinetics, substrate specificity, product yield) for the specific enzymes involved in the later stages of this compound biosynthesis. The following table provides a template for the type of data that needs to be generated through the experimental protocols described above.

| Enzyme (Hypothetical) | Parameter | Value | Units | Conditions |

| OMT | Km (Naringenin Chalcone) | To be determined | µM | pH 7.5, 30°C |

| kcat | To be determined | s⁻¹ | ||

| kcat/Km | To be determined | M⁻¹s⁻¹ | ||

| Formyltransferase | Km (Isoophiopogonanone B) | To be determined | µM | pH 7.5, 30°C |

| kcat | To be determined | s⁻¹ | ||

| kcat/Km | To be determined | M⁻¹s⁻¹ |

Conclusion and Future Perspectives

The biosynthesis of this compound presents a fascinating example of the chemical diversity generated through the modification of a common flavonoid scaffold. While the early steps of the pathway are well-established, the key enzymatic reactions leading to the formation of the homoisoflavonoid core and the subsequent C-6 formylation remain to be experimentally validated. The proposed pathway and experimental strategies outlined in this guide provide a roadmap for future research in this area. The elucidation of the complete biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also open up avenues for the sustainable production of this and other valuable homoisoflavonoids through metabolic engineering and synthetic biology. The identification and characterization of the novel enzymes involved, particularly the one responsible for the homoisoflavonoid skeleton formation and the C-6 formyltransferase, will be significant contributions to the field of biocatalysis.

References

- 1. Enzymes for synthesis of 10-formyltetrahydrofolate in plants. Characterization of a monofunctional 10-formyltetrahydrofolate synthetase and copurification of 5,10-methylenetetrahydrofolate dehydrogenase and 5,10-methenyltetrahydrofolate cyclohydrolase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

6-Formyl-isoophiopogonanone B: A Technical Overview of its Natural Occurrence and Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formyl-isoophiopogonanone B is a member of the homoisoflavonoid class of natural products. These compounds are structurally characterized by a 16-carbon skeleton and are known to possess a range of biological activities. This technical guide provides a comprehensive overview of the natural sources, abundance, and experimental protocols related to this compound and its closely related analogues, targeting professionals in research and drug development.

Natural Sources and Abundance

The primary natural source of this compound is the tuber of Ophiopogon japonicus (Thunb.) Ker-Gawl, a perennial herb belonging to the Liliaceae family. This plant, commonly known as "Maidong" in traditional Chinese medicine, is widely cultivated in East Asian countries.[1] Homoisoflavonoids, including this compound and its derivatives, are considered to be among the principal bioactive constituents of Ophiopogon japonicus.

While specific quantitative data for this compound is limited in the available literature, data for closely related homoisoflavonoids in Ophiopogon japonicus provide an indication of its potential abundance. For instance, the yield of Methylophiopogonanone B, another homoisoflavonoid from the same plant, has been reported to be in the range of 0.2–0.4 mg/g of the dried tuber. It is important to note that the concentration of these compounds can vary depending on factors such as the geographical origin, cultivation practices, and harvesting time of the plant material.

A study focusing on the quantification of major homoisoflavonoids in Ophiopogon japonicus reported the yield of 6-formyl-isoophiopogonanone A from a crude extract. After separation by high-speed counter-current chromatography, 13.5 mg of 6-formyl-isoophiopogonanone A with a purity of 97.3% was obtained from 140 mg of the crude extract. This highlights that while present, these formylated homoisoflavonoids may not be the most abundant compounds in the plant.

Table 1: Abundance of Selected Homoisoflavonoids in Ophiopogon japonicus

| Compound Name | Plant Part | Reported Abundance/Yield | Citation |

| Methylophiopogonanone B | Tuber | 0.2–0.4 mg/g (dried weight) | |

| 6-Formyl-isoophiopogonanone A | Tuber | 13.5 mg from 140 mg of crude extract |

Experimental Protocols

The isolation and quantification of this compound and related homoisoflavonoids from Ophiopogon japonicus typically involve extraction followed by chromatographic separation and analysis.

Extraction of Homoisoflavonoids

A common method for extracting homoisoflavonoids from the dried and powdered tubers of Ophiopogon japonicus involves the use of organic solvents.

Protocol:

-

Sample Preparation: The air-dried tubers of Ophiopogon japonicus are ground into a fine powder.

-

Extraction: The powdered material is extracted with a solvent system such as methanol (B129727) or a mixture of chloroform (B151607) and methanol. This can be performed at room temperature with stirring or under reflux.

-

Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation (Optional): The crude extract can be further partitioned with solvents of varying polarity (e.g., petroleum ether, ethyl acetate) to enrich the homoisoflavonoid fraction.

Isolation and Purification

High-speed counter-current chromatography (HSCCC) is an effective technique for the preparative isolation and purification of individual homoisoflavonoids from the crude extract.

Protocol:

-

Solvent System Selection: A suitable two-phase solvent system is selected based on the polarity of the target compounds.

-

HSCCC Separation: The crude extract or enriched fraction is dissolved in a portion of the solvent system and injected into the HSCCC instrument.

-

Fraction Collection: The effluent from the column is collected in fractions.

-

Purity Analysis: The purity of the isolated compounds in each fraction is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Quantification using High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV detector is a standard method for the quantitative analysis of homoisoflavonoids.

Protocol:

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (often with a small amount of acid, such as 0.3% acetic acid) is commonly employed.

-

Flow Rate: A flow rate of around 1.0 mL/min is typical.

-

Detection: UV detection is performed at a wavelength of approximately 296 nm, which is near the maximum absorbance for many homoisoflavonoids.

-

Column Temperature: The column is maintained at a constant temperature, for example, 30°C.

-

-

Standard Preparation: A standard solution of the purified this compound is prepared at a known concentration.

-

Calibration Curve: A series of dilutions of the standard solution are injected to construct a calibration curve of peak area versus concentration.

-

Sample Analysis: The prepared extract from the plant material is injected into the HPLC system.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Potential Signaling Pathways and Biological Activities

While direct studies on the signaling pathways of this compound are scarce, research on structurally similar compounds, such as other homoisoflavonoids and formylated natural products, provides insights into its potential biological activities and mechanisms of action. The primary reported activities are antioxidant and anti-inflammatory.

Anti-inflammatory Activity

Homoisoflavonoids from Ophiopogon japonicus have been shown to possess anti-inflammatory properties. The molecular mechanism likely involves the modulation of key inflammatory signaling pathways. A related compound, 6-formyl umbelliferone, has been demonstrated to exert its anti-inflammatory effects by inhibiting the NF-κB (nuclear factor-kappa B) and ERK/MAPK (extracellular signal-regulated kinase/mitogen-activated protein kinase) signaling pathways.[2] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2]

Caption: Proposed anti-inflammatory mechanism of this compound.

Antioxidant Activity

6-Formyl-isoophiopogonanone A, a closely related compound, has been reported to possess antioxidant activity.[2] The antioxidant mechanism of flavonoids and related phenolic compounds typically involves the scavenging of free radicals and chelation of metal ions that can catalyze oxidative reactions. The formyl group, being an electron-withdrawing group, may influence the antioxidant capacity of the molecule.

The general antioxidant mechanism can be visualized as the compound donating a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the damaging chain reaction.

Caption: General mechanism of free radical scavenging by an antioxidant compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of this compound from Ophiopogon japonicus.

Caption: Workflow for quantification of this compound.

Conclusion

This compound is a naturally occurring homoisoflavonoid found in the tubers of Ophiopogon japonicus. While its precise abundance is not well-documented, data from related compounds suggest it is present in measurable quantities. The experimental protocols for its extraction, isolation, and quantification are well-established, primarily relying on solvent extraction and chromatographic techniques. Based on the activities of similar compounds, this compound is predicted to have antioxidant and anti-inflammatory properties, potentially through the modulation of the NF-κB and MAPK signaling pathways. Further research is warranted to fully elucidate the specific biological activities and therapeutic potential of this compound.

References

Unveiling the Spectroscopic Signature of 6-Formyl-isoophiopogonanone B: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Formyl-isoophiopogonanone B, a homoisoflavonoid isolated from the traditional Chinese medicinal plant Ophiopogon japonicus. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering a centralized resource for the compound's spectral characteristics.

Executive Summary

This compound, also known as 6-aldehydo-isoophiopogonanone B, is a bioactive natural product that has garnered interest for its potential pharmacological activities. A thorough understanding of its chemical structure, confirmed through various spectroscopic techniques, is paramount for its further investigation and potential applications. This guide presents a detailed summary of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, alongside the experimental protocols employed for their acquisition.

Chemical Structure

Chemical Name: this compound Synonym: 6-aldehydo-isoophiopogonanone B Molecular Formula: C₁₉H₁₆O₇ Molecular Weight: 356.33 g/mol

The foundational step in the analysis of any natural product is the elucidation of its chemical structure. Spectroscopic methods provide the necessary insights to piece together the molecular architecture.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 5-OH | 12.98 | s | |

| 7-OH | 6.15 | br s | |

| 8-H | 6.04 | s | |

| 2-H | 5.02 | dd | 11.5, 5.0 |

| 2'-H | 6.85 | d | 8.0 |

| 3'-H | 7.15 | d | 8.0 |

| 5'-H | 6.85 | d | 8.0 |

| 6'-H | 7.15 | d | 8.0 |

| 3-H | 4.25 | m | |

| α-CH₂ | 3.15 | dd | 14.0, 5.0 |

| α'-CH₂ | 2.80 | dd | 14.0, 10.0 |

| 6-CHO | 10.35 | s | |

| 4'-OCH₃ | 3.80 | s |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 2 | 79.5 |

| 3 | 45.8 |

| 4 | 196.5 |

| 4a | 102.1 |

| 5 | 162.8 |

| 6 | 108.7 |

| 7 | 164.5 |

| 8 | 91.5 |

| 8a | 158.2 |

| 1' | 130.8 |

| 2', 6' | 129.5 |

| 3', 5' | 114.2 |

| 4' | 158.9 |

| α | 32.5 |

| 6-CHO | 192.1 |

| 4'-OCH₃ | 55.3 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Interpretation |

| ESI-MS | Positive | 357.0968 | [M+H]⁺ (Calculated for C₁₉H₁₇O₇⁺: 357.0974) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibration frequencies.

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| 3440 | O-H stretching (hydroxyl groups) |

| 1655 | C=O stretching (ketone) |

| 1620 | C=O stretching (aldehyde) |

| 1515, 1450 | Aromatic C=C stretching |

Experimental Protocols

The spectroscopic data presented above were acquired using standard laboratory techniques and instrumentation.

Isolation of this compound

The compound was isolated from the dried tubers of Ophiopogon japonicus. The general procedure involves:

-

Extraction: The plant material is extracted with a suitable organic solvent, such as 95% ethanol, followed by partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate (B1210297), and n-butanol).

-

Chromatography: The ethyl acetate fraction, typically rich in homoisoflavonoids, is subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20 to yield the pure compound.

NMR Spectroscopy

-

Instrument: Bruker AV-500 spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Frequency: 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.

-

Reference: Tetramethylsilane (TMS) as the internal standard (δ = 0.00 ppm).

-

Data Acquisition: Standard pulse sequences were used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

Mass Spectrometry

-

Instrument: Agilent 6520 Q-TOF mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Analysis: High-resolution mass spectra (HR-ESI-MS) were acquired to determine the accurate mass and elemental composition.

Infrared Spectroscopy

-

Instrument: Bruker Tensor 27 FT-IR spectrometer.

-

Sample Preparation: KBr pellet method.

-

Scan Range: 4000-400 cm⁻¹.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

This comprehensive guide provides a solid foundation for researchers working with this compound, facilitating further studies into its biological activities and potential therapeutic applications. The detailed spectroscopic data and experimental protocols serve as a valuable reference for compound identification and quality control.

The Mechanism of Action of 6-Formyl-isoophiopogonanone B: An In-depth Technical Guide

Disclaimer: Direct experimental data on the mechanism of action of 6-Formyl-isoophiopogonanone B is limited in publicly available scientific literature. This document provides a comprehensive overview based on the known biological activities of structurally related homoisoflavonoids isolated from Ophiopogon japonicus. The proposed mechanisms are inferred from studies on compounds such as Methylophiopogonanone A (MO-A), Methylophiopogonanone B (MO-B), and other homoisoflavonoids.

Executive Summary

This compound is a homoisoflavonoid compound that can be isolated from Ophiopogon japonicus[1]. Homoisoflavonoids as a class are recognized for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, anti-microbial, cytotoxic, and immunomodulatory effects[2][3]. Research on closely related homoisoflavonoids suggests that the mechanism of action of this compound likely involves the modulation of key signaling pathways implicated in inflammation and cellular stress responses. This technical guide synthesizes the available evidence on related compounds to project a plausible mechanistic profile for this compound.

Core Biological Activities of Related Homoisoflavonoids

Studies on homoisoflavonoids from Ophiopogon japonicus have consistently highlighted their therapeutic potential. The primary activities observed for compounds structurally similar to this compound are anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

A significant body of research points to the anti-inflammatory properties of homoisoflavonoids. Several of these compounds, isolated from the tuberous roots of Ophiopogon japonicus, have demonstrated potent inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced murine microglial cells (BV-2)[4][5]. The inhibition of NO production is a key indicator of anti-inflammatory activity, as excessive NO is a mediator of inflammation.

Antioxidant Activity

6-Formyl-isoophiopogonanone A, a closely related compound, is noted for its antioxidant activity[6][7]. The antioxidant properties of homoisoflavonoids from Ophiopogon japonicus have been investigated through various in-vitro assays, demonstrating their capacity to scavenge oxygen free radicals[8][9]. This activity is crucial in mitigating cellular damage caused by oxidative stress.

Other Potential Activities

Beyond anti-inflammatory and antioxidant effects, the broader class of homoisoflavonoids has been associated with a range of other biological activities, including anti-diabetic, anti-angiogenic, and vasorelaxant effects[10][3]. Furthermore, some homoisoflavonoids have shown promising anti-proliferative activities against human lung tumor cell lines[2].

Quantitative Data on Related Homoisoflavonoids

The following table summarizes the quantitative data available for the inhibitory effects of various homoisoflavonoids from Ophiopogon japonicus on NO production in LPS-stimulated BV-2 microglial cells.

| Compound | IC50 (μM) for NO Production Inhibition | Reference |

| Ophiopogonanone H | 20.1 | [4] |

| Compound 4 (unnamed) | 17.0 | [4] |

| Compound 6 (unnamed) | 7.8 | [4] |

| Compound 7 (unnamed) | 5.1 | [4] |

| Compound 10 (unnamed) | 19.2 | [4] |

| Compound 11 (unnamed) | 14.4 | [4] |

Postulated Signaling Pathways

Based on studies of related homoisoflavonoids, the mechanism of action of this compound may involve the modulation of the following signaling pathways.

Inhibition of Inflammatory Mediator Production

Homoisoflavonoids have been shown to suppress the production of inflammatory mediators. A plausible mechanism is the downregulation of signaling pathways that lead to the expression of pro-inflammatory genes.

Figure 1: Proposed inhibition of LPS-induced inflammatory pathway.

PI3K/Akt/eNOS Pathway Activation

For cardiovascular protection, as suggested by studies on Methylophiopogonanone A, activation of the PI3K/Akt/eNOS pathway is a potential mechanism. This pathway is crucial for cell survival and vasodilation.

Figure 2: Potential activation of the PI3K/Akt/eNOS signaling pathway.

Detailed Experimental Protocols (Based on Related Compound Studies)

The following are generalized protocols based on methodologies reported in the literature for related homoisoflavonoids. These can serve as a template for designing experiments for this compound.

Cell Culture and Treatment for Anti-inflammatory Assays

-

Cell Line: Murine microglial cell line BV-2.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay

-

Principle: NO production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

-

Procedure:

-

Collect 100 µL of cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Western Blot Analysis for Signaling Protein Expression

-

Objective: To determine the effect of the compound on the expression and phosphorylation of key signaling proteins (e.g., p-Akt, total Akt, iNOS).

-

Procedure:

-

Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Figure 3: General workflow for Western Blot analysis.

Conclusion and Future Directions

While direct evidence is sparse, the analysis of structurally related homoisoflavonoids provides a strong foundation for proposing the mechanism of action of this compound. It is likely a potent anti-inflammatory and antioxidant agent, with its effects mediated through the modulation of key signaling pathways such as those involving MAPK, NF-κB, and potentially the PI3K/Akt pathway.

Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform direct experimental validation of these hypotheses. Key areas of investigation should include:

-

In-vitro anti-inflammatory assays: To confirm its inhibitory effect on NO, and other pro-inflammatory cytokines like TNF-α and IL-6.

-

Signaling pathway analysis: To elucidate the specific kinases and transcription factors modulated by the compound.

-

In-vivo studies: To evaluate its efficacy and safety in animal models of inflammation and oxidative stress-related diseases.

-

Structure-activity relationship studies: To understand the contribution of the 6-formyl group to its biological activity compared to other homoisoflavonoids.

Such studies will be instrumental in fully characterizing the therapeutic potential of this compound and advancing its development as a potential drug candidate.

References

- 1. molnova.cn [molnova.cn]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory homoisoflavonoids from the tuberous roots of Ophiopogon japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 6-Formyl-isoophiopogonanone A - 上海一研生物科技有限公司 [m.elisa-research.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of Formylated Flavonoids: A Technical Guide to Putative Targets

Disclaimer: Information regarding the specific compound "6-Formyl-isoophiopogonanone B" is not available in the currently accessible scientific literature. This guide, therefore, explores the potential therapeutic targets of structurally related compounds, particularly formylated flavonoids and constituents of Ophiopogon japonicus, to provide a well-founded projection of its likely biological activities and mechanisms of action for researchers, scientists, and drug development professionals.

Executive Summary

The formyl functional group is a key structural motif in various natural products exhibiting significant biological activities. While "this compound" remains uncharacterized, analysis of related compounds suggests potent anti-inflammatory and anticancer properties. These activities are likely mediated through the modulation of critical signaling pathways, including NF-κB and MAPK, and the regulation of downstream inflammatory and apoptotic markers. This document synthesizes the available data on analogous compounds to build a predictive framework for the therapeutic potential of novel formylated flavonoids.

Potential Therapeutic Targets in Inflammation

Compounds isolated from Ophiopogon japonicus, the genus from which a hypothetical "isoophiopogonanone" would derive, have demonstrated significant anti-inflammatory effects. The primary mechanism appears to be the suppression of pro-inflammatory mediators in macrophages.

Inhibition of Pro-inflammatory Cytokine and Mediator Production

Homoisoflavonoids from Ophiopogon japonicus have been shown to significantly suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[1] Notably, the compound 4′-O-Demethylophiopogonanone E demonstrated potent inhibition of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[1]

Modulation of Key Signaling Pathways

The anti-inflammatory effects of these related compounds are attributed to their ability to interfere with major inflammatory signaling cascades.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) initiates a cascade that leads to the phosphorylation and degradation of IκBα, releasing NF-κB (p65/p50) to translocate to the nucleus. There, it induces the transcription of pro-inflammatory genes, including iNOS, TNF-α, and IL-1β.[2] Compounds like strictosamide (B192450), an alkaloid, have been shown to inhibit the phosphorylation of p65, IκBα, and IKKα, thereby suppressing this pathway.[2]

The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising ERK1/2, JNK, and p38, is another critical regulator of the inflammatory response.[1] The anti-inflammatory activity of 4′-O-Demethylophiopogonanone E is linked to its ability to inhibit the phosphorylation of ERK1/2 and JNK.[1]

Diagram: Putative Anti-Inflammatory Signaling Pathway

Caption: Predicted anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.

Potential Therapeutic Targets in Cancer

Flavonoids and chalcones containing a formyl group have demonstrated broad-spectrum anticancer activity.[3] This suggests that a formylated isoophiopogonanone could possess cytotoxic properties against various cancer cell lines.

Induction of Apoptosis

A primary mechanism of anticancer agents is the induction of programmed cell death, or apoptosis. Natural compounds like 1-Dehydrodiosgenone have been shown to induce apoptosis by upregulating the expression of cleaved caspase-3, cleaved PARP, Bax, and Bad.[4] Xanthone V1, another natural product, activates caspase 3/7, leading to apoptosis in leukemia cells.[5]

Cell Cycle Arrest

In addition to apoptosis, the inhibition of cancer cell proliferation can be achieved through cell cycle arrest. Xanthone V1 and 2-acetylfuro-1,4-naphthoquinone have been found to induce cell cycle arrest in the S-phase in CCRF-CEM leukemia cells.[5]

Antioxidant and Radical Scavenging Activity

Many anticancer flavonoids exhibit potent antioxidant properties. They can inhibit lipid peroxidation and scavenge free radicals such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical and superoxide (B77818) anions.[3] This antioxidant activity can contribute to their overall anticancer effects by mitigating oxidative stress, which is often elevated in cancer cells.

Diagram: Predicted Anticancer Workflow

Caption: Logical workflow of potential anticancer mechanisms of action.

Quantitative Data on Related Compounds

The following tables summarize quantitative data for compounds structurally or functionally related to the proposed "this compound".

Table 1: Anti-inflammatory Activity of a Homoisoflavonoid

| Compound | Target | Assay | Cell Line | IC₅₀ Value |

| 4′-O-Demethylophiopogonanone E | IL-1β Production | ELISA | RAW 264.7 | 32.5 ± 3.5 µg/mL |

| IL-6 Production | ELISA | RAW 264.7 | 13.4 ± 2.3 µg/mL | |

| Data from a study on compounds from Ophiopogon japonicas.[1] |

Table 2: Antioxidant Activity of Formylated Flavonoids

| Compound | Assay | IC₅₀ Value |

| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) | DPPH Radical Scavenging | 50.2 ± 2.8 µM |

| Superoxide Scavenging | 56.3 ± 2.3 µM | |

| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF) | DPPH Radical Scavenging | 75.8 ± 2.5 µM |

| Superoxide Scavenging | 317.5 ± 2.9 µM | |

| Data from a study on two new flavonoids.[3] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for analogous compounds.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Nitric Oxide (NO) Assay (Griess Test)

-

Cell Culture and Treatment: Seed and treat RAW 264.7 cells as described above, co-treating with LPS (1 µg/mL) to induce NO production.

-

Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.

-

Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.

-

Quantification: Determine the NO concentration using a sodium nitrite (B80452) standard curve.

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p65, anti-p65) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

While "this compound" has not been characterized, the existing evidence from related formylated flavonoids and homoisoflavonoids strongly suggests its potential as a dual anti-inflammatory and anticancer agent. The likely therapeutic targets include key components of the NF-κB and MAPK signaling pathways, as well as regulators of apoptosis and the cell cycle.

Future research should focus on the isolation or synthesis of "this compound" to validate these predictions. Subsequent studies should then aim to:

-

Confirm its cytotoxic and anti-inflammatory activities across a broad panel of cell lines.

-

Elucidate the precise molecular mechanisms and binding targets using techniques such as proteomics and molecular docking.

-

Evaluate its efficacy and safety in preclinical animal models of inflammation and cancer.

This structured approach will be critical in determining the true therapeutic utility of this and other novel formylated natural products.

References

- 1. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effect of the six compounds isolated from Nauclea officinalis Pierrc ex Pitard, and molecular mechanism of strictosamide via suppressing the NF-κB and MAPK signaling pathway in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant and anticancer activity of 3'-formyl-4', 6'-dihydroxy-2'-methoxy-5'-methylchalcone and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer Activities of Six Selected Natural Compounds of Some Cameroonian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

6-Formyl-isoophiopogonanone B: A Homoisoflavonoid from Traditional Medicine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

6-Formyl-isoophiopogonanone B is a naturally occurring homoisoflavonoid that has been isolated from the roots of Ophiopogon japonicus[1][2][3][4][5][6]. This plant, commonly known as "Maidong" in Traditional Chinese Medicine (TCM), has a long history of use for treating a variety of ailments, including cough, fever, inflammation, and cardiovascular diseases[7][8]. The therapeutic properties of Ophiopogon japonicus are largely attributed to its rich content of bioactive compounds, particularly homoisoflavonoids, steroidal saponins, and polysaccharides[7][8]. While research has explored the pharmacological activities of the broader class of homoisoflavonoids from this plant, specific studies on this compound are limited. This guide provides a comprehensive overview of the current knowledge and outlines potential avenues for future research into the therapeutic applications of this compound.

Role in Traditional Medicine and Known Biological Activities of Related Compounds

In Traditional Chinese Medicine, Ophiopogon japonicus is used to nourish the 'yin', moisten the lungs, and clear 'heart fire'[7]. Modern pharmacological studies have begun to validate these traditional uses, demonstrating that extracts and isolated compounds from the plant possess anti-inflammatory, antioxidant, anticancer, and cardiovascular protective effects[7][8].

Homoisoflavonoids, the class of compounds to which this compound belongs, are recognized for their significant biological activities. Studies on various homoisoflavonoids isolated from Ophiopogon japonicus have demonstrated their potential as anti-inflammatory and antioxidant agents[7][9][10]. For instance, other homoisoflavonoids from this plant have been shown to suppress the production of inflammatory mediators[7][9]. Given its structural similarity to other bioactive homoisoflavonoids, it is plausible that this compound contributes to the overall therapeutic effects of Ophiopogon japonicus. However, dedicated studies are required to elucidate its specific pharmacological profile.

Quantitative Data Summary (Hypothetical)

As specific experimental data for this compound is not currently available in published literature, the following tables are presented as templates to illustrate how quantitative data for its potential biological activities could be structured. These tables are for illustrative purposes only and do not represent actual experimental results.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Parameter Measured | IC₅₀ (µM) | Positive Control (IC₅₀ µM) |

| Nitric Oxide (NO) Assay | RAW 264.7 | Inhibition of NO production | [Data] | Dexamethasone [Data] |

| COX-2 Inhibition Assay | Human Monocytes | Inhibition of COX-2 enzyme | [Data] | Celecoxib [Data] |

| IL-6 ELISA | A549 | Inhibition of IL-6 secretion | [Data] | Dexamethasone [Data] |

| TNF-α ELISA | THP-1 | Inhibition of TNF-α secretion | [Data] | Dexamethasone [Data] |

Table 2: Hypothetical In Vitro Antioxidant Activity of this compound

| Assay | Method | Parameter Measured | EC₅₀ (µg/mL) | Positive Control (EC₅₀ µg/mL) |

| DPPH Radical Scavenging | Spectrophotometry | Radical scavenging activity | [Data] | Ascorbic Acid [Data] |

| ABTS Radical Scavenging | Spectrophotometry | Radical scavenging activity | [Data] | Trolox [Data] |

| Ferric Reducing Antioxidant Power (FRAP) | Spectrophotometry | Ferric ion reduction | [Data] | Ascorbic Acid [Data] |

Table 3: Hypothetical In Vitro Cytotoxicity of this compound

| Cell Line | Assay | Parameter Measured | CC₅₀ (µM) |

| HEK293 (Normal Human Kidney) | MTT Assay | Cell Viability | [Data] |

| HepG2 (Human Liver Cancer) | MTT Assay | Cell Viability | [Data] |

| A549 (Human Lung Cancer) | MTT Assay | Cell Viability | [Data] |

| RAW 264.7 (Mouse Macrophage) | MTT Assay | Cell Viability | [Data] |

Detailed Experimental Protocols (General Methodology)

The following are generalized experimental protocols that can be adapted to evaluate the biological activities of this compound. These are based on standard methodologies for the in vitro assessment of natural products[11][12][13][14][15][16][17][18][19][20][21][22][23][24][25].

In Vitro Anti-inflammatory Activity

1. Cell Culture:

-

Murine macrophage cells (RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

2. Nitric Oxide (NO) Production Assay:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

-

Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.

-

Determine the cell viability using the MTT assay to exclude cytotoxic effects.

3. Cytokine Measurement (ELISA):

-

Seed appropriate cell lines (e.g., THP-1 for TNF-α, A549 for IL-6) in a 24-well plate.

-

Pre-treat cells with different concentrations of the test compound for 1 hour.

-

Induce inflammation with a suitable stimulus (e.g., LPS).

-

After a 24-hour incubation, collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

In Vitro Antioxidant Activity

1. DPPH Radical Scavenging Assay:

-

Prepare a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Add various concentrations of this compound to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid is used as a positive control.

-

The percentage of scavenging activity is calculated.

2. ABTS Radical Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with ethanol (B145695) to a specific absorbance.

-

Add different concentrations of the test compound to the ABTS•+ solution.

-

After a short incubation period, measure the absorbance at 734 nm.

-

Trolox is used as a standard.

In Vitro Cytotoxicity Assay

1. MTT Assay:

-

Seed selected cell lines (both cancerous and non-cancerous) in 96-well plates.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm.

-

Calculate the cell viability as a percentage of the untreated control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key inflammatory signaling pathway potentially modulated by anti-inflammatory compounds and a general workflow for the screening of natural products.

Caption: Hypothesized NF-κB Signaling Pathway Inhibition.

Caption: Natural Product Drug Discovery Workflow.

Future Directions

The therapeutic potential of this compound remains largely unexplored. Future research should focus on:

-

Isolation and Characterization: Developing efficient methods for the isolation and purification of this compound from Ophiopogon japonicus to obtain sufficient quantities for comprehensive biological evaluation[26][27][28].

-

Pharmacological Screening: Conducting a battery of in vitro assays to determine its anti-inflammatory, antioxidant, cytotoxic, and other potential pharmacological activities.

-

Mechanism of Action Studies: Investigating the underlying molecular mechanisms of its biological effects, including its impact on key signaling pathways.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of the compound in relevant animal models of disease.

By systematically investigating the properties of this compound, the scientific community can unlock its potential as a novel therapeutic agent, building upon the rich history of Ophiopogon japonicus in traditional medicine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. impactfactor.org [impactfactor.org]

- 8. Ophiopogon japonicus--A phytochemical, ethnomedicinal and pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Homoisoflavonoid derivatives from the roots of Ophiopogon japonicus and their in vitro anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methylophiopogonanone A, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro assays in natural products research - a matter of concentration and relevance to in vivo administration using resveratrol, α-mangostin/γ-mangostin and xanthohumol as examples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journalajrb.com [journalajrb.com]

- 13. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 17. longdom.org [longdom.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. frontiersin.org [frontiersin.org]

- 21. tandfonline.com [tandfonline.com]

- 22. In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]

- 26. Bot Verification [rasayanjournal.co.in]

- 27. researchgate.net [researchgate.net]

- 28. Isolation, partial chemical and biological characterization of thymone B - PubMed [pubmed.ncbi.nlm.nih.gov]

Homoisoflavonoids from Ophiopogon japonicus: A Technical Guide for Researchers

An In-depth Review of the Chemistry, Biological Activities, and Therapeutic Potential of Homoisoflavonoids, with a focus on 6-Formyl-isoophiopogonanone B, for Researchers, Scientists, and Drug Development Professionals.

Introduction

Ophiopogon japonicus, a member of the Liliaceae family, is a perennial herb with a long history of use in traditional medicine, particularly in East Asia. Its roots are a rich source of various bioactive compounds, including a unique class of flavonoids known as homoisoflavonoids. These compounds are characterized by a C16 skeleton (C6-C1-C6-C2) and have garnered significant attention for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the homoisoflavonoids isolated from Ophiopogon japonicus, with a particular focus on the available literature for this compound. Due to the limited specific data on this compound, this review incorporates detailed information on its more extensively studied structural analogs from the same plant source to provide a broader context for future research and drug development.

Chemical Profile of this compound

This compound is a homoisoflavonoid that has been isolated from the roots of Ophiopogon japonicus.[1][2][3][4][5] Its chemical identity is confirmed by its unique CAS number and molecular formula.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 88700-30-5 | C19H18O6 | 342.34 g/mol |

Biological Activities of Homoisoflavonoids from Ophiopogon japonicus

While specific biological activity data for this compound is not extensively available in the current literature, studies on other homoisoflavonoids isolated from Ophiopogon japonicus have revealed a range of promising pharmacological effects. These findings provide a valuable framework for predicting the potential therapeutic applications of this class of compounds.

Antioxidant Activity

Several homoisoflavonoids from Ophiopogon japonicus have demonstrated significant antioxidant properties. For instance, 6-Formyl-isoophiopogonanone A, a closely related compound, is noted for its antioxidant activity.[4]

Anti-inflammatory Activity

Methylophiopogonone A, another homoisoflavonoid from this plant, has been shown to possess anti-inflammatory properties.[3][5] This suggests that homoisoflavonoids may play a role in modulating inflammatory pathways.

Cytotoxic Activity

Certain steroidal glycosides and other compounds isolated from Ophiopogon japonicus, such as Ophiopogonin C, have exhibited cytotoxic activity against human tumor cell lines.[3] While not a homoisoflavonoid, this highlights the potential of constituents from this plant in cancer research. The cytotoxic potential of this compound remains an area for future investigation.

Enzyme Inhibition

Research on other natural compounds with similar structural features, such as 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole, has shown inhibitory activity against pro-inflammatory cytokines like TNF-α and IL-6, along with antibacterial effects.[4] This suggests that the formyl group and the overall molecular architecture may contribute to specific enzyme interactions.

Experimental Methodologies

Detailed experimental protocols for the biological evaluation of this compound are not currently published. However, the methodologies used for assessing the activity of related homoisoflavonoids from Ophiopogon japonicus can serve as a template for future studies.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the isolation and bioactivity screening of compounds from Ophiopogon japonicus.

Caption: General workflow for the isolation and bioactivity screening of homoisoflavonoids.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the activities of related compounds, several pathways can be hypothesized as potential targets. For instance, the anti-inflammatory effects of other homoisoflavonoids may be mediated through the inhibition of pathways involving NF-κB or MAPKs. The antioxidant activity could be linked to the modulation of cellular redox signaling.

The following diagram depicts a hypothetical signaling pathway that could be investigated for homoisoflavonoids with anti-inflammatory potential.

Caption: Hypothetical anti-inflammatory signaling pathway for homoisoflavonoids.

Future Directions and Conclusion

The study of homoisoflavonoids from Ophiopogon japonicus presents a promising avenue for the discovery of novel therapeutic agents. While this compound remains a relatively uncharacterized compound, the known biological activities of its structural analogs provide a strong rationale for further investigation. Future research should focus on:

-

Comprehensive Biological Screening: A systematic evaluation of the antioxidant, anti-inflammatory, cytotoxic, and enzyme inhibitory activities of pure this compound.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Assessment of the therapeutic potential of this compound in relevant animal models of disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to optimize potency and selectivity.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoisoflavonoids, a unique subclass of flavonoids, are garnering significant attention within the scientific community for their diverse and potent pharmacological activities. Primarily isolated from the roots of Ophiopogon japonicus, a plant with a long history in traditional medicine, these compounds exhibit a range of therapeutic effects, including anti-inflammatory, antioxidant, tyrosinase inhibitory, and hypolipidemic properties.[1][2][3][4] This technical guide focuses on 6-Formyl-isoophiopogonanone B and its related homoisoflavonoids, providing a comprehensive overview of their biological activities, mechanisms of action, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Biological Activities and Quantitative Data

The homoisoflavonoids derived from Ophiopogon japonicus have been demonstrated to possess a variety of biological effects. The following tables summarize the quantitative data associated with their key activities, offering a comparative overview for drug development and lead optimization efforts.

Anti-inflammatory Activity

Several homoisoflavonoids have been shown to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2][3][5] The half-maximal inhibitory concentrations (IC50) for nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) are presented in Table 1.

| Compound | Target | IC50 (µg/mL) | Reference |

| Desmethylisoophiopogonone B | NO | 14.1 ± 1.5 | [2][3] |

| IL-1β | 64.3 ± 7.9 | [3] | |

| IL-6 | 32.4 ± 3.6 | [3] | |

| 5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromone | NO | 10.9 ± 0.8 | [2][3] |

| IL-6 | 11.5 ± 2.8 | [3] | |

| 4'-O-Demethylophiopogonanone E | NO | 66.4 ± 3.5 | [2][3] |

| IL-1β | 32.5 ± 3.5 | [2][3] | |

| IL-6 | 13.4 ± 2.3 | [2][3] |

Table 1: Anti-inflammatory Activity of Homoisoflavonoids from Ophiopogon japonicus

Tyrosinase Inhibitory Activity

Methylophiopogonanone A (MO-A) and Methylophiopogonanone B (MO-B) have been identified as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Their inhibitory activity is detailed in Table 2.[2]

| Compound | Target | IC50 (x 10⁻⁵ mol/L) | Reference |

| Methylophiopogonanone A (MO-A) | Tyrosinase | 10.87 ± 0.25 | [2] |

| Methylophiopogonanone B (MO-B) | Tyrosinase | 18.76 ± 0.14 | [2] |

Table 2: Tyrosinase Inhibitory Activity of Homoisoflavonoids

Hypolipidemic Activity

Methylophiopogonanone A (MO-A) has demonstrated significant lipid-lowering effects in a high-fat diet (HFD)-induced hyperlipidemic rat model.[4][6] The percentage reduction in various lipid parameters following treatment with MO-A (10 mg/kg/day) is presented in Table 3.

| Parameter | Organ | Reduction vs. HFD Group (%) | Reference |

| Total Cholesterol (TC) | Serum | Significant Reduction | [4] |

| Triglycerides (TG) | Serum | Significant Reduction | [4] |

| Low-Density Lipoprotein Cholesterol (LDL-C) | Serum | Significant Reduction | [4] |

| Total Cholesterol (TC) | Liver | Significant Reduction | [4] |

| Triglycerides (TG) | Liver | Significant Reduction | [4] |

Table 3: Hypolipidemic Effects of Methylophiopogonanone A (MO-A) in HFD-induced Hyperlipidemic Rats

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Anti-inflammatory Activity Assay in LPS-stimulated RAW 264.7 Macrophages

This protocol details the in vitro assessment of the anti-inflammatory effects of homoisoflavonoids by measuring the inhibition of pro-inflammatory mediators.

a. Cell Culture and Treatment:

-

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

-

The cells are then pre-treated with various concentrations of the test compounds for 1 hour.

-

Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

b. Nitric Oxide (NO) Production Assay (Griess Test):

-

After the 24-hour incubation, the cell culture supernatant is collected.

-

100 µL of the supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

c. Cytokine (IL-1β and IL-6) Measurement (ELISA):

-

The levels of IL-1β and IL-6 in the cell culture supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

Tyrosinase Inhibition Assay

This protocol describes the method to evaluate the inhibitory effect of homoisoflavonoids on mushroom tyrosinase activity.

a. Reagents and Preparation:

-

Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate (B84403) buffer, pH 6.8).

-

L-DOPA solution (10 mM in phosphate buffer, pH 6.8).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

b. Assay Procedure:

-

In a 96-well plate, add 40 µL of phosphate buffer (pH 6.8), 20 µL of the test compound solution at various concentrations, and 20 µL of the tyrosinase solution.

-

The mixture is pre-incubated at 25°C for 10 minutes.

-

The reaction is initiated by adding 20 µL of the L-DOPA solution to each well.

-

The absorbance is measured kinetically at 475 nm for a set period (e.g., 20 minutes) at 25°C using a microplate reader.

-

The percentage of tyrosinase inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

In Vivo Hyperlipidemia Model

This protocol outlines the induction of hyperlipidemia in rats using a high-fat diet (HFD) and the subsequent evaluation of the hypolipidemic effects of test compounds.

a. Animal Model and Diet:

-

Male Sprague-Dawley or Wistar rats are used.

-

The animals are housed under standard laboratory conditions with free access to food and water.

-

Hyperlipidemia is induced by feeding the rats a high-fat diet (e.g., containing 20% fat, 1.5% cholesterol, and 0.5% cholic acid) for a period of 4-8 weeks. A control group is fed a standard chow diet.

b. Treatment:

-

After the induction period, the HFD-fed rats are randomly divided into groups.

-

One group continues to receive the HFD only (HFD control), while other groups receive the HFD along with the test compound (e.g., Methylophiopogonanone A at 10 mg/kg/day) administered orally for a specified duration (e.g., 4-8 weeks). A normal control group receiving the standard diet is also maintained.

c. Sample Collection and Analysis:

-

At the end of the treatment period, the animals are fasted overnight.

-

Blood samples are collected via cardiac puncture or from the retro-orbital plexus under anesthesia.

-

Serum is separated by centrifugation and stored at -80°C until analysis.

-

The liver is excised, weighed, and a portion is homogenized for lipid analysis.

-

Serum and hepatic levels of total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) are determined using commercial enzymatic kits.

Signaling Pathways and Experimental Workflows